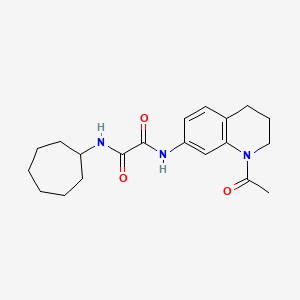

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide

Description

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-14(24)23-12-6-7-15-10-11-17(13-18(15)23)22-20(26)19(25)21-16-8-4-2-3-5-9-16/h10-11,13,16H,2-9,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDDRVFPKEMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-cycloheptylethanediamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Key Observations :

- Acetyl vs.

- Ethanediamide vs. Benzamide Linkage : The ethanediamide group introduces additional hydrogen-bonding capacity, which could enhance target binding affinity compared to the benzamide group in the Angene compound.

- Cycloheptyl vs. Aromatic Moieties : The cycloheptyl group provides steric bulk distinct from the aromatic tert-butyl group in the Angene compound, possibly affecting membrane permeability or receptor selectivity.

Crystallographic and Conformational Insights

The Cambridge Structural Database (CSD) provides comparative data on THQ derivatives, revealing that acetylated THQ cores typically exhibit planar conformations, whereas bulkier substituents (e.g., cycloheptyl) induce torsional strain. Such conformational differences may influence pharmacokinetic properties like bioavailability.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide is with a molecular weight of 302.43 g/mol. The structure includes a tetrahydroquinoline moiety which is known for its diverse biological activities including anticancer properties and neuroprotective effects.

-

Anticancer Activity :

- Tetrahydroquinoline derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide have been reported to induce oxidative stress in cancer cells, leading to apoptosis through pathways involving PI3K/AKT/mTOR signaling .

- A study on related tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by increasing intracellular reactive oxygen species (ROS), thereby triggering cell death mechanisms .

-

Enzyme Inhibition :

- Research indicates that tetrahydroquinoline derivatives can act as inhibitors for various enzymes such as α-amylase and COX enzymes. For example, specific derivatives demonstrated up to 97% inhibition of α-amylase activity at certain concentrations . This suggests potential applications in managing diabetes through carbohydrate metabolism regulation.

- Antioxidant Properties :

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-cycloheptylethanediamide can be partially attributed to its structural components:

- Tetrahydroquinoline Core : Essential for interaction with biological targets.

- Acetyl Group : Enhances lipophilicity and may improve cellular uptake.

- Cycloheptyl Group : Potentially contributes to receptor binding affinity and specificity.

Research suggests that modifications to these structural components can significantly influence the compound's biological efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.